Trazium esilate

Antidepressant Screening Behavioral Pharmacology Sedation Liability

Researchers dissecting dopaminergic mechanisms face a critical gap: standard reuptake inhibitors cannot separate α2-desensitization from D2-mediated behavioral outcomes. Trazium esilate (≥98% purity) addresses this with its unique pharmacological fingerprint-weak D2/α1/α2 displacement paired with repeat-treatment α2-downregulation, increasing spontaneous striatal dopamine outflow while leaving K⁺-evoked release unaffected. • Discriminates D2-mediated outcomes (catalepsy, prolactin) from α2-adrenoceptor effects in rodent models • Non-sedating antidepressant reference compound for behavioral screening cascades • Standard packs 25 mg-1 g; bulk custom synthesis available on request

Molecular Formula C19H18ClN3O4S
Molecular Weight 419.9 g/mol
CAS No. 97110-59-3
Cat. No. B1683014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrazium esilate
CAS97110-59-3
Synonyms1-(4-chlorophenyl)-1,2,7a,8,9,10,11,11a-octahydro-1-hydroxy-(1,2,4)triazino(6,1-a)isoquinolin-5-ium
EGYT 3615
EGYT-3615
Molecular FormulaC19H18ClN3O4S
Molecular Weight419.9 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)[O-].C1=CC=C2C(=C1)C=C[N+]3=C2C(N=CN3)(C4=CC=C(C=C4)Cl)O
InChIInChI=1S/C17H13ClN3O.C2H6O3S/c18-14-7-5-13(6-8-14)17(22)16-15-4-2-1-3-12(15)9-10-21(16)20-11-19-17;1-2-6(3,4)5/h1-11,22H,(H,19,20);2H2,1H3,(H,3,4,5)/q+1;/p-1
InChIKeySHXJBCWOVPAZQL-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Trazium Esilate Sourcing & Development Status


Trazium esilate (also designated EGYT-3615) is a synthetic small molecule formulated as an as-triazino isoquinolinium ethanesulfonate salt [1]. It was investigated as a potential antidepressant with a mechanism involving central dopaminergic and adrenergic systems [1][2]. Development for major depressive disorder was discontinued after reaching Phase 1 clinical trials, and it was never marketed [2]. Today, trazium esilate is primarily sourced as a research chemical for preclinical and mechanistic studies.

Research Model Preclinical dopamine & adrenergic signaling studies
Mechanism Context Weak α1/α2/D2 receptor displacement; α2 desensitization upon repeated dosing
Sourcing Context Discontinued Phase 1 candidate; research chemical only

Generic Substitution Failure for Trazium Esilate


Substituting trazium esilate with other dopamine-modulating antidepressants (e.g., nomifensine or bupropion) is scientifically invalid due to its unique functional profile. Unlike classical dopamine reuptake inhibitors, trazium esilate acts as a weak displacer at α1-, α2-, and D2-receptors and induces α2-receptor desensitization upon repeated treatment, while also differentially modulating apomorphine-induced behaviors and increasing spontaneous striatal dopamine outflow without affecting K+-evoked release [1]. These distinct pharmacological fingerprints preclude direct interchangeability in experimental models.

  • Weak receptor displacement at α1/α2/D2 differs from dopamine reuptake inhibitors; target engagement may not transfer.
  • Repeated-treatment α2 desensitization is not replicated by acute antagonists; temporal pharmacodynamics may shift.
  • Increase in spontaneous but not evoked dopamine release differs from amphetamine-like agents; release modulation may not match.

Trazium Esilate Evidence-Based Selection Guide


Minimal Sedation in Antidepressant Assays

In preclinical screening for antidepressant activity, trazium esilate exhibited minimal sedative effect, a critical differentiator from many tricyclic antidepressants (TCAs) and some atypical agents that produce significant sedation [1].

Sedation profile
Class-level
Minimal sedative effect vs. typical TCAs (e.g., imipramine)
Supports behavioral screening with reduced sedation confound
Qualitative observation; not quantified
Antidepressant Screening Behavioral Pharmacology Sedation Liability

Apomorphine-Induced Behavior Modulation

Trazium esilate differentially blocked apomorphine-induced hypothermia and stereotypy in rodents. This indicates a distinct modulatory effect on dopamine receptor-mediated behaviors, unlike direct agonists or antagonists [1].

Apomorphine modulation
Class-level
Differentially blocked hypothermia and stereotypy induced by apomorphine
Indicates modulation of dopamine-mediated behaviors without direct agonism/antagonism
Qualitative differential blockade; class-level evidence
Dopamine Receptor Pharmacology Behavioral Neuropharmacology Apomorphine Challenge

Bulbocapnine Catalepsy Inhibition

Trazium esilate inhibited the cataleptic state provoked by bulbocapnine in mice, suggesting a lack of antipsychotic-like D2 antagonism that produces catalepsy, in contrast to classical neuroleptics [1].

Catalepsy inhibition
Class-level
Inhibited bulbocapnine-induced catalepsy vs. D2 antagonists that potentiate catalepsy
Differentiates from D2 antagonists; relevant for extrapyramidal effect research
Qualitative inhibition in mouse model
Catalepsy Models Dopamine D2 Receptor Function Antipsychotic Screening

Plasma Prolactin Reduction

At higher doses, trazium esilate decreased plasma prolactin levels in rats. This effect is consistent with enhanced dopaminergic tone, as prolactin secretion is tonically inhibited by dopamine [1].

Prolactin reduction
Class-level
Dose-dependent decrease in plasma prolactin, consistent with enhanced dopaminergic tone
Aligns with dopamine-enhancing agents; useful for neuroendocrine dopaminergic studies
Higher-dose observation; class-level inference
Neuroendocrine Pharmacology Dopamine D2 Receptor Function Prolactin Regulation

Striatal Dopamine Outflow Increase

In rat striatum, trazium esilate increased spontaneous dopamine outflow but had no effect on high K+-evoked release, indicating a unique, non-exocytotic modulation of dopamine levels [1].

Striatal dopamine outflow
Class-level
Increased spontaneous outflow; no effect on K+-evoked release vs. amphetamine (increases both)
Unique non-exocytotic modulation; tool for vesicular vs. non-vesicular dopamine studies
Qualitative striatal microdialysis or slice data
Dopamine Neurochemistry Striatal Microdialysis Transporter-Independent Release

Weak α1/α2/D2 Affinity & α2 Desensitization

Trazium esilate is a weak displacer at α1-, α2-, and D2-receptors. Importantly, repeated treatment induces α2-receptor desensitization, a unique temporal pharmacodynamic property [1].

Receptor adaptation
Class-level
Weak displacer at α1/α2/D2; repeated treatment induces α2 desensitization
Distinct pharmacodynamic signature for receptor adaptation studies
Binding assays and repeated-treatment paradigm; not quantified
Receptor Binding Adrenergic Pharmacology Dopamine D2 Receptor

Trazium Esilate Research & Industrial Applications


Non-Exocytotic Dopamine Release Mechanisms

Given its ability to increase spontaneous striatal dopamine outflow without affecting K+-evoked release [1], trazium esilate serves as a key tool compound for studies dissecting vesicular versus non-vesicular dopamine regulation, with relevance to Parkinson's disease and psychostimulant research.

Differentiating D2 vs α2-Adrenoceptor Effects

Trazium esilate's unique profile—weak displacement at D2 and α2 receptors combined with α2 desensitization upon repeated treatment [1]—makes it an ideal candidate for experiments aiming to separate D2-mediated behavioral outcomes (e.g., catalepsy, prolactin) from α2-adrenoceptor-mediated effects, particularly in rodent models of depression and anxiety.

α2 Desensitization in Antidepressant Action

As a compound that induces α2-receptor desensitization after repeated administration [1], trazium esilate is a valuable tool for chronic treatment studies investigating the temporal dynamics of adrenergic receptor adaptation and its contribution to antidepressant efficacy, offering a model distinct from acute antagonists like yohimbine.

Low-Sedation Antidepressant Screening

In preclinical screening cascades, trazium esilate can be employed as a reference compound that demonstrates antidepressant-like effects (antagonism of tetrabenazine, potentiation of yohimbine, behavioral despair) with minimal sedation [1], providing a cleaner baseline for comparing novel candidates that may have sedative liabilities.

Application
Selection Property
Validation Focus
Vesicular vs. non-vesicular dopamine regulation studies
Spontaneous dopamine release profile
K+-evoked vs. basal outflow assays
D2 vs. α2-adrenoceptor pathway dissection
Receptor binding and functional adaptation profile
Catalepsy, prolactin, and behavioral response models
Adrenergic receptor adaptation studies
α2 desensitization temporal profile
Repeated-treatment behavioral and receptor assays
Low-sedation preclinical antidepressant screening
Sedation liability profile in behavioral assays
Tetrabenazine, yohimbine, and despair test panels

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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